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Cat. No.: B1351063 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2,2-
Trifluoroethoxy)aniline

Executive Summary
This guide provides a comprehensive technical overview of the physicochemical properties of

2-(2,2,2-Trifluoroethoxy)aniline (CAS No. 57946-60-8), a fluorinated aromatic amine of

significant interest in pharmaceutical and materials science research. The strategic

incorporation of a trifluoroethoxy group onto the aniline scaffold imparts a unique combination

of properties, including enhanced lipophilicity, metabolic stability, and modified basicity, making

it a valuable building block for drug discovery and advanced material synthesis. This document

synthesizes key data, presents detailed experimental protocols for property characterization,

and discusses the implications of these properties for research and development professionals.

The Strategic Importance of 2-(2,2,2-
Trifluoroethoxy)aniline
In the landscape of medicinal chemistry and materials science, the introduction of fluorine into

organic molecules is a well-established strategy for modulating physicochemical and biological

properties.[1] The trifluoroethoxy group (-OCH₂CF₃) is particularly advantageous; it acts as a

potent electron-withdrawing group, which can increase the metabolic stability of a molecule by

making adjacent positions less susceptible to enzymatic oxidation.[2] Furthermore, its lipophilic

nature can enhance a compound's ability to cross biological membranes, a critical factor for
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bioavailability in drug candidates.[2] 2-(2,2,2-Trifluoroethoxy)aniline serves as a key

intermediate, leveraging these benefits for the synthesis of novel pharmaceuticals, particularly

kinase inhibitors and anti-hyperlipidemic agents, as well as high-performance polymers and

coatings requiring enhanced thermal and chemical stability.[3][4] This guide serves as a

foundational resource for scientists looking to exploit the unique characteristics of this versatile

compound.

Molecular Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of any scientific

investigation. 2-(2,2,2-Trifluoroethoxy)aniline is an aromatic compound characterized by an

aniline core substituted at the ortho position with a 2,2,2-trifluoroethoxy group.

Caption: Chemical structure of 2-(2,2,2-Trifluoroethoxy)aniline.

Table 1: Chemical Identifiers

Identifier Value Source(s)

CAS Number 57946-60-8 [3][4][5][6]

Molecular Formula C₈H₈F₃NO [3][4][5][6]

Molecular Weight 191.15 g/mol [3][5][6]

IUPAC Name 2-(2,2,2-trifluoroethoxy)aniline [6]

InChI Key
JIKIVGTUYSNUPQ-

UHFFFAOYSA-N
[6]

| SMILES | C1=CC=C(C(=C1)N)OCC(F)(F)F |[6] |

Core Physicochemical Properties
The utility of a chemical intermediate is defined by its physicochemical properties. These

parameters govern its reactivity, solubility, and suitability for various applications.

Table 2: Summary of Physicochemical Properties
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Property Value Source(s)

Appearance
White to light yellow
crystalline powder

[3]

Melting Point 49 - 53 °C [3][4]

Boiling Point 214.9 °C (at 760 mmHg) [4][7]

Density 1.286 g/cm³ [4][7]

Flash Point 83.8 °C [4][7]

LogP (Octanol-Water) 2.79 [4][7]

pKa (Predicted) ~3.1 [8] (inferred)

| Refractive Index | 1.48 |[7] |

Thermal Properties and Physical State
2-(2,2,2-Trifluoroethoxy)aniline is a crystalline solid at room temperature, with a melting point

range of 49-53 °C.[3][4] This relatively low melting point and moderate boiling point of 214.9 °C

make it amenable to standard synthetic chemistry techniques, including purification by

distillation under reduced pressure or recrystallization.

Lipophilicity and Solubility
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity. With a LogP

value of approximately 2.79, this compound is significantly lipophilic, indicating preferential

partitioning into non-polar environments over aqueous ones.[4][7] This property is largely driven

by the trifluoroethoxy group, which is known to increase lipophilicity.[2] This enhanced

lipophilicity is a key attribute in drug design, as it can facilitate passage through cellular

membranes. While quantitative solubility data is not readily available, the trifluoroethoxy group

is noted to generally enhance solubility in various chemical environments.[3] It is expected to

be soluble in common organic solvents like methanol, ethanol, and dichloromethane.

Ionization Constant (pKa)
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The pKa of the conjugate acid of the aniline amine group is a determinant of its behavior in

physiological and reaction media. While an experimental pKa for this specific molecule is not

published, a predicted pKa for the structurally similar 5-chloro-2-(2,2,2-trifluoroethoxy)aniline
is 3.09.[8] The electron-withdrawing nature of the ortho-trifluoroethoxy group significantly

reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to

unsubstituted aniline (pKa of conjugate acid ≈ 4.6).[9] This lower basicity means that at

physiological pH (≈ 7.4), the compound will exist predominantly in its neutral, unprotonated

form, which favors membrane permeability.

Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and quality control.

Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the

aromatic protons, the amine (-NH₂) protons, and the methylene (-CH₂) protons of the ethoxy

group. The methylene protons will appear as a quartet due to coupling with the three

adjacent fluorine atoms. ¹⁹F NMR will show a triplet corresponding to the -CF₃ group,

coupled to the two methylene protons. ¹³C NMR will provide signals for each unique carbon

atom in the molecule.[10]

Infrared (IR) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations

for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the

aromatic ring (around 3000-3100 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-

1280 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[10]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight of 191.15.[11] High-resolution mass spectrometry can

be used to confirm the elemental composition.

Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are critical.

The following section outlines methodologies for characterizing the key physicochemical

properties of 2-(2,2,2-Trifluoroethoxy)aniline.
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Phase 1: Identity & Purity

Phase 2: Physicochemical Characterization

Phase 3: Data Analysis & Reporting

Sample Receipt

Structure Confirmation
(NMR, MS)

Purity Assessment
(HPLC, GC)

Melting Point (DSC) Aqueous Solubility
(Shake-Flask)

Lipophilicity (LogP)
(RP-HPLC)

Ionization (pKa)
(UV-Vis)

Synthesize Data

Technical Report

Click to download full resolution via product page

Caption: A generalized workflow for the physicochemical characterization of a research

compound.

Protocol: Melting Point by Differential Scanning
Calorimetry (DSC)
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Rationale: DSC provides a highly accurate and reproducible melting point, which is a key

indicator of purity.

Methodology:

Calibrate the DSC instrument using an indium standard.

Accurately weigh 1-3 mg of 2-(2,2,2-Trifluoroethoxy)aniline into a hermetically sealed

aluminum pan.

Place the sample pan and an empty reference pan into the DSC cell.

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Record the heat flow as a function of temperature. The melting point is determined as the

onset temperature of the melting endotherm.

Perform the measurement in triplicate to ensure reproducibility.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic

solubility, providing a fundamental parameter for drug development.

Methodology:

Add an excess amount of the compound to a known volume of phosphate-buffered saline

(PBS, pH 7.4) in a glass vial.

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure

equilibrium is reached. The extended time is crucial to allow the solid state to equilibrate

with the solution.

After equilibration, centrifuge the sample to pellet the undissolved solid.

Carefully remove an aliquot of the clear supernatant.
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Quantify the concentration of the dissolved compound using a validated analytical method,

such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a

standard curve.

The resulting concentration is the thermodynamic solubility.

Protocol: Lipophilicity (Log P) Determination by HPLC
Rationale: This method provides a rapid and reliable determination of LogP based on the

compound's retention time on a reverse-phase column, correlating it with known standards.

Methodology:

Prepare a series of standards with known LogP values that bracket the expected LogP of

the analyte.

Use a reverse-phase HPLC system with a C18 column.

The mobile phase is typically a gradient of methanol or acetonitrile and water.

Inject the standards and the test compound, and record their retention times (t_R).

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the

column dead time.

Plot log(k) versus the known LogP values for the standards to generate a calibration

curve.

Determine the LogP of 2-(2,2,2-Trifluoroethoxy)aniline by interpolating its log(k) value

onto the calibration curve.

Implications for Drug Development and Materials
Science
The specific combination of physicochemical properties defines the utility of 2-(2,2,2-
Trifluoroethoxy)aniline.
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Structural Features

Physicochemical Properties

Applications

2-(2,2,2-Trifluoroethoxy)aniline
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Caption: Relationship between molecular structure, properties, and applications.

For Drug Development: The high lipophilicity and low basicity are a favorable combination.

The compound will likely exist in its neutral form in the body, allowing it to readily cross lipid

membranes to reach its target. The trifluoroethoxy group helps protect the molecule from

metabolic degradation, potentially leading to a longer in-vivo half-life and improved

pharmacokinetic profile.[2][3]

For Materials Science: The presence of the stable C-F bonds and the aromatic ring

contributes to thermal and chemical resistance. This makes the compound a valuable
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monomer or additive for creating specialty polymers and coatings that can withstand harsh

environments.[3]

Conclusion
2-(2,2,2-Trifluoroethoxy)aniline is a strategically designed chemical intermediate with a

distinct and advantageous set of physicochemical properties. Its notable lipophilicity, reduced

basicity, and inherent stability, all driven by the key trifluoroethoxy substituent, make it an

exceptionally valuable tool for researchers in drug discovery and materials science.

Understanding these core properties, through the data and protocols presented in this guide, is

essential for its effective application in creating next-generation pharmaceuticals and high-

performance materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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